molecular formula C7H6N2 B018388 2-Methylisonicotinonitrile CAS No. 2214-53-1

2-Methylisonicotinonitrile

Cat. No. B018388
CAS RN: 2214-53-1
M. Wt: 118.14 g/mol
InChI Key: SBWJLHPCEHEABR-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Methylisonicotinonitrile and its derivatives are synthesized through various chemical routes, highlighting the compound's versatility and potential for diverse applications. The synthesis processes often involve condensation reactions, Michael addition, or cycloaddition reactions, demonstrating the chemical reactivity and adaptability of this compound in forming complex molecular structures (Milovidova et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Methylisonicotinonitrile derivatives has been extensively studied using techniques like X-ray diffraction analysis and crystallography. These studies reveal the compound's three-dimensional configuration, providing insights into its reactivity and interaction with other molecules. For instance, specific derivatives have been shown to crystallize in various crystal systems, further contributing to the understanding of their structural characteristics and potential applications in material science (Parthasarathy et al., 2006).

Chemical Reactions and Properties

2-Methylisonicotinonitrile undergoes a range of chemical reactions, illustrating its reactivity and functional versatility. Notably, it participates in recyclization reactions that are crucial for synthesizing highly functionalized nicotinonitriles, which are valuable in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals (Milovidova et al., 2020).

Physical Properties Analysis

The physical properties of 2-Methylisonicotinonitrile derivatives, such as solubility, boiling point, and stability, are critical for their application in different domains. For example, the luminescent properties of certain derivatives make them potential candidates for applications in optoelectronic devices and materials science (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Methylisonicotinonitrile, including its reactivity with other compounds and participation in various chemical reactions, underscore its significance in organic chemistry and potential pharmaceutical applications. The compound's ability to undergo transformations such as ammoxidation and Michael addition reactions is particularly noteworthy, as these reactions contribute to the synthesis of a wide array of nitrile-containing compounds with potential industrial applications (Martin & Kalevaru, 2010).

Scientific Research Applications

  • Pharmaceutical and Biotechnological Applications : A novel one-pot strategy for synthesizing 2-amino nicotinonitrile derivatives in aqueous medium using 2-Methylisonicotinonitrile shows potential applications in pharmaceuticals and biotechnology (Kurumurthy et al., 2015).

  • Chemical Synthesis : In chemical synthesis, catalytic processes involving 2-methyl-3-butenenitrile (a compound related to 2-Methylisonicotinonitrile) lead to the formation of nickel complexes (Acosta-Ramírez et al., 2008).

  • Antimicrobial Agents : 2-Arylhydrazononitriles, structurally related to 2-Methylisonicotinonitrile, are used to synthesize heterocyclic substances with antimicrobial activities (Behbehani et al., 2011).

  • Material Science : In material science, the study of crystal structures, such as that of 2-(1-methyl-1H-3-indolyl)nicotinonitrile, contributes to our understanding of molecular configurations and properties (Parthasarathy et al., 2006).

  • Plant Biology : Research on cellulose synthase subunits in Arabidopsis hypocotyl cells after treatment with Dichlorobenzonitrile (related to 2-Methylisonicotinonitrile) provides insights into cellulose synthesis inhibition in plants (Debolt et al., 2007).

  • Dermatological Research : Studies on contact allergy caused by compounds like Methyldibromo glutaronitrile (MDBGN) contribute to dermatological research and understanding of skin reactions (Jensen et al., 2005).

  • Cancer Research : The study of nitrosocimetidine, a mono-nitroso derivative of cimetidine, contributes to cancer research due to its methylating ability comparable to known carcinogens (Foster et al., 1980).

  • Agricultural Sciences : In agriculture, the metabolism of neonicotinoid compounds (which include nitrile groups) is crucial for understanding insecticide safety and effectiveness (Casida, 2011).

  • Corrosion Prevention : The synthesized compound MPTC, which includes a pyridinyl group similar to 2-Methylisonicotinonitrile, shows effectiveness in inhibiting mild steel corrosion in acid environments (Salman et al., 2019).

Safety And Hazards

2-Methylisonicotinonitrile is classified as having acute toxicity, both dermal and inhalation, and can cause specific target organ toxicity . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

2-methylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-4-7(5-8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWJLHPCEHEABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474774
Record name 2-methylisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisonicotinonitrile

CAS RN

2214-53-1
Record name 2-methylisonicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-chloroisonicotinonitrile (2 g, 14.4 mmol), trimethylaluminum (7.94 ml, 15.9 mmol) and tetrakis(triphenylphosphine)palladium (0) (367 mg, 318 μmol) in dioxane (20.0 ml) was heated to reflux for 4 h. The reaction mixture was poured on 1N HCl and extracted two times with EtOAc. The aqueous layer was basified with 3N NaOH and extracted with EtOAc. The combined organic extracts were dried with Na2SO4 and evaporated. The remaining solid was purified by column chromatography (silica gel, dichloromethane/EtOAc 95:5) to afford the title compound (980 mg, 57%) as white solid. 1H NMR (CDCl3, 300 MHz): 2.64 (s, 3H), 7.34 (d, J=5.05 Hz 1H), 7.40 (s, 1H), 8.68 (d, J=5.05 Hz, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.94 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
367 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MJ Luo, XH Ouyang, YP Zhu, Y Li, JH Li - Green Chemistry, 2021 - pubs.rsc.org
… For example, 2-methylisonicotinonitrile 2b executed the [3 + 2] heteroannulation smoothly, giving 3ab in 85% yield. Isonicotinonitriles 2c–d possessing a Me or a MeO group at the 3 …
Number of citations: 9 pubs.rsc.org
QL Wang, H Huang, G Mao, GJ Deng - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
The radical–radical couplings of readily available alkylarenes and diarylmethanes with cheap and abundant 4-cyanopyridine in a stoichiometric manner at room temperature have been …
Number of citations: 2 pubs.rsc.org
T Naito, T Yoshikawa, F Ishikawa, S Isoda… - Chemical and …, 1965 - jstage.jst.go.jp
… The mixed melting point of the picrate of I with that of authentic 2—methylisonicotinonitrile prepared by Okamoto’s method” did not show depression. The second product (II) of mp 174 …
Number of citations: 26 www.jstage.jst.go.jp
MT Pirnot - 2014 - search.proquest.com
The discovery of activation modes within synthetic chemistry has enabled the development of a myriad of transformations. This thesis details the discovery of a new activation mode that …
Number of citations: 2 search.proquest.com
E Georgiou - tdx.cat
The aim of this research was to develop new photocatalytic strategies for the functionalization of pyridines. Given the importance of these structural motifs in pharmaceuticals and other …
Number of citations: 0 www.tdx.cat

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